

An In-depth Technical Guide to Indan-2,2-dicarboxylic Acid

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Compound of Interest

Compound Name: *Indan-2,2-dicarboxylic acid*

Cat. No.: B1295680

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-2,2-dicarboxylic acid is a geminal dicarboxylic acid derivative of indan. Its rigid scaffold and the presence of two carboxylic acid groups make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development, particularly through the lens of its derivatives.

Core Properties and Data

Indan-2,2-dicarboxylic acid, with the chemical formula $C_{11}H_{10}O_4$, possesses a molecular weight of 206.19 g/mol .[\[1\]](#)[\[2\]](#) It is a solid at room temperature with a melting point in the range of 191-195 °C.

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1] [2]
Molecular Weight	206.19 g/mol	[1] [2]
CAS Number	2437-08-3	[1]
Appearance	Solid	
Melting Point	191-195 °C (decomposes)	
Canonical SMILES	C1C(C2=CC=CC=C2C1) (C(=O)O)C(=O)O	

Synthesis of Indan-2,2-dicarboxylic Acid

The primary synthetic route to **indan-2,2-dicarboxylic acid** is through the hydrolysis of its corresponding diethyl ester, diethyl indan-2,2-dicarboxylate. This saponification reaction is a standard and effective method for converting esters to carboxylic acids.

Experimental Protocol: Hydrolysis of Diethyl Indan-2,2-dicarboxylate

This protocol is adapted from a general procedure for the hydrolysis of dicarboxylic acid esters. [\[3\]](#)

Materials:

- Diethyl indan-2,2-dicarboxylate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (95%) or Methanol
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Dichloromethane or Ethyl acetate (for extraction)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

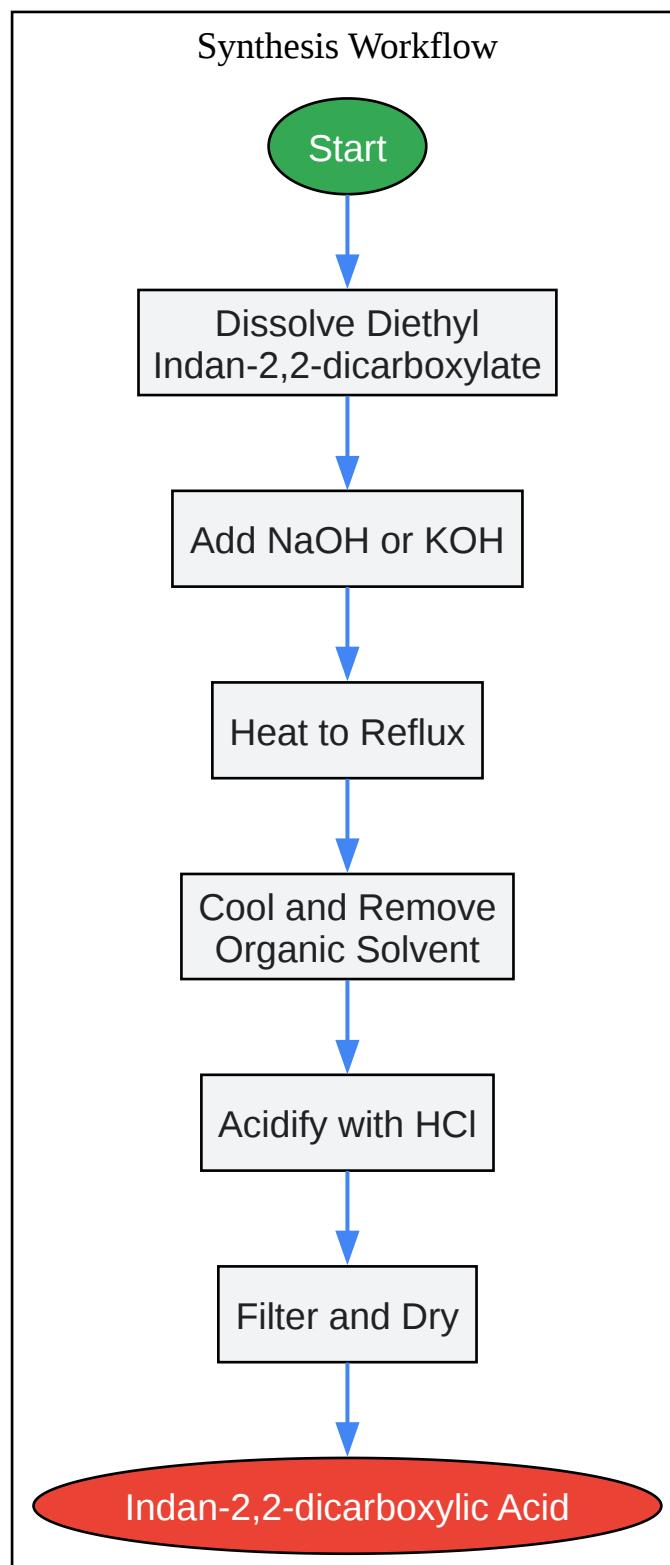
Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Büchner funnel and filter flask
- pH paper or pH meter
- Rotary evaporator

Procedure:

- Dissolution: In a round-bottom flask, dissolve diethyl indan-2,2-dicarboxylate in a mixture of ethanol (or methanol) and water.
- Saponification: Add a molar excess of sodium hydroxide or potassium hydroxide to the solution.^[4]
- Reflux: Heat the mixture to reflux and stir for 1-4 hours.^{[3][4]} The reaction progress can be monitored by thin-layer chromatography (TLC).
- Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. If a significant amount of organic solvent was used, it can be removed under reduced pressure using a rotary evaporator.
- Extraction (Optional): Partition the aqueous residue between water and a non-polar organic solvent like ethyl ether or dichloromethane to remove any unreacted starting material.^[4]

- Acidification: Cool the aqueous layer in an ice bath and carefully add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2.^[4] A precipitate of **indan-2,2-dicarboxylic acid** will form.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
- Drying: Dry the product under vacuum to yield **indan-2,2-dicarboxylic acid**.



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Synthesis workflow for **indan-2,2-dicarboxylic acid**.

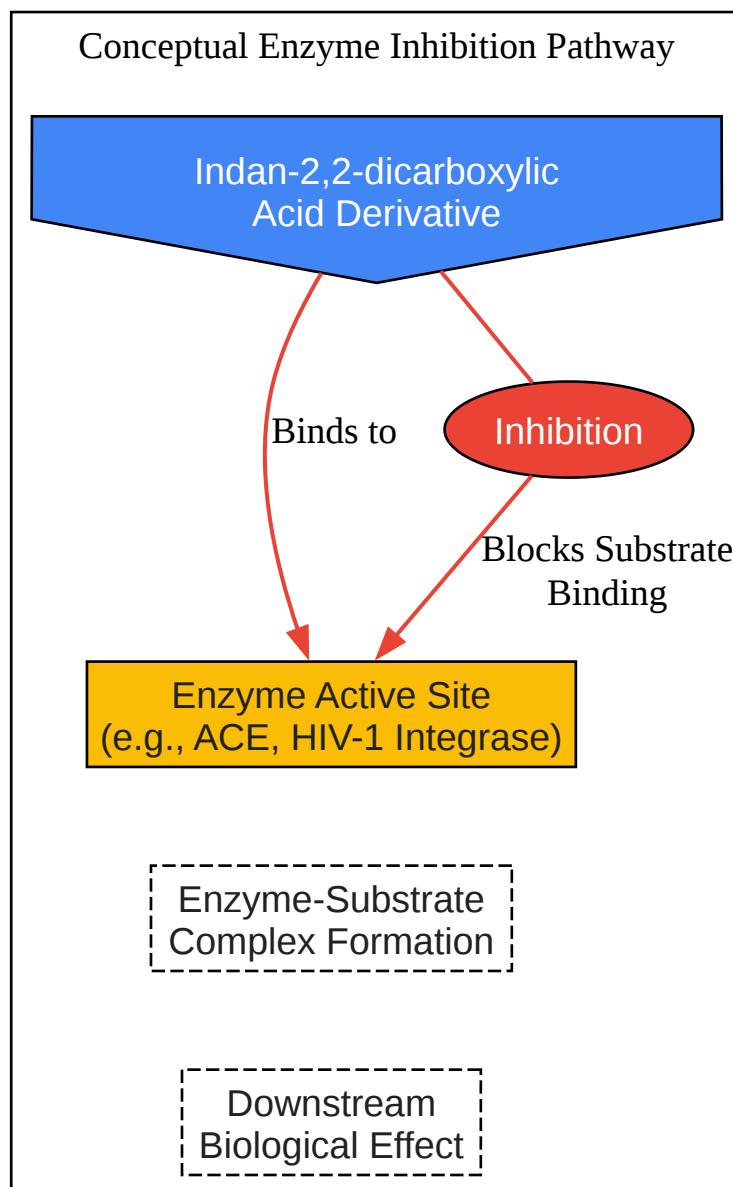
Applications in Drug Development

While **indan-2,2-dicarboxylic acid** itself may not be the active pharmaceutical ingredient, its core structure is a key component in the design of various therapeutic agents. The dicarboxylic acid moiety is often crucial for interacting with the active sites of enzymes.

Enzyme Inhibition

Derivatives of dicarboxylic acids have shown significant potential as enzyme inhibitors. For instance, compounds with similar structural features have been investigated as inhibitors for Angiotensin-Converting Enzyme (ACE) and HIV-1 Integrase.[\[5\]](#)[\[6\]](#)

- Angiotensin-Converting Enzyme (ACE) Inhibitors: Dicarboxylic acid derivatives can mimic the structure of the natural substrate of ACE, leading to the inhibition of the enzyme and a subsequent reduction in blood pressure.[\[6\]](#)
- HIV-1 Integrase Inhibitors: The carboxyl groups in these molecules can chelate with the magnesium ions in the active site of HIV-1 integrase, preventing the integration of the viral DNA into the host genome.[\[5\]](#)



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Conceptual pathway of enzyme inhibition.

Conclusion

Indan-2,2-dicarboxylic acid is a versatile chemical scaffold with significant potential in the development of novel therapeutics. Its synthesis via the hydrolysis of its diethyl ester is a straightforward process. The dicarboxylic acid functionality is a key feature that enables its derivatives to act as potent enzyme inhibitors, offering promising avenues for the design of new drugs targeting a range of diseases. Further research into the synthesis of novel derivatives

and their biological evaluation is warranted to fully explore the therapeutic potential of this compound.

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